molecular formula C7H4BrF4NO2 B13432205 6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol

6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol

Cat. No.: B13432205
M. Wt: 290.01 g/mol
InChI Key: NESJBRJRELHKHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The Role of Trifluoromethoxy Groups in Bioactive Molecule Design

The trifluoromethoxy group (-OCF₃) has emerged as a privileged substituent in medicinal chemistry due to its dual capacity to modulate electronic properties and resist metabolic degradation. Unlike conventional electron-withdrawing groups like nitro (-NO₂) or cyano (-CN), -OCF₃ maintains a balance between electronegativity (Pauling electronegativity of F = 4.0) and steric requirements (van der Waals volume ≈ 38 ų). This balance is exemplified in the Hammett substituent constants, where -OCF₃ exhibits σₘ = 0.35 and σₚ = 0.33, compared to -OCH₃’s σₚ = -0.12.

Table 1: Electronic Effects of Common Aromatic Substituents

Substituent σₘ (Meta) σₚ (Para) π (Lipophilicity)
-OCH₃ 0.12 -0.12 -0.02
-OCF₃ 0.35 0.33 0.51
-CF₃ 0.43 0.54 0.88
-F 0.34 0.15 0.14

Data adapted from QSAR studies.

In 6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol, the -OCF₃ group at the ortho position induces pronounced electron deficiency across the aromatic ring. This electronic perturbation:

  • Stabilizes intermediate σ-complexes during electrophilic substitution
  • Enhances hydrogen-bond acceptor capacity (C=O···H-N interactions)
  • Reduces oxidative metabolism via cytochrome P450 enzymes

Recent flow chemistry advancements enable efficient -OCF₃ installation using copper-mediated cross-couplings with trifluoroacetate salts, achieving >90% yields in under 10 minutes residence time.

Positional Effects of Polyhalogenation on Aromatic Reactivity

The compound’s bromine (C4), fluorine (C3), and -OCF₃ (C2) substituents create a complex electronic landscape that governs its reactivity. Key considerations include:

Directed Metallation Effects

  • Bromine’s position para to the amino group (C6) activates C5 for potential functionalization
  • Fluorine’s ortho relationship to -OCF₃ creates a cumulative electron-withdrawing effect (σₜₒₜ = σF + σOCF₃ = 0.34 + 0.35 = 0.69)

Regioselectivity in Cross-Coupling
Pd-catalyzed reactions show distinct site preferences:

Table 2: Reactivity Trends in Polyhalogenated Arenes

Position Halogen Relative Reactivity (krel) Preferred Reaction
C2 -OCF₃ N/A (Directing group) Electrophilic substitution
C3 F 0.18 (vs Br) SNAr disfavored
C4 Br 1.00 (Reference) Suzuki coupling

Data derived from kinetic studies of analogous systems.

The amino group at C6 exerts dual effects:

  • Electron-donating resonance (+R) stabilizes adjacent positive charges
  • Steric hindrance from -NH₂ limits accessibility to C5 for bulky reagents

Notably, the -OCF₃ group’s strong electron withdrawal (-I effect) enhances Br’s leaving group ability at C4, enabling nucleophilic aromatic substitution under milder conditions compared to non-fluorinated analogs.

Properties

Molecular Formula

C7H4BrF4NO2

Molecular Weight

290.01 g/mol

IUPAC Name

6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol

InChI

InChI=1S/C7H4BrF4NO2/c8-2-1-3(13)5(14)6(4(2)9)15-7(10,11)12/h1,14H,13H2

InChI Key

NESJBRJRELHKHO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)OC(F)(F)F)O)N

Origin of Product

United States

Preparation Methods

Preparation of 4-bromo-3-(trifluoromethoxy)phenol Intermediate

  • Reaction Conditions:
    • Starting from 4-bromo-3-(trifluoromethoxy)phenol, which can be synthesized by bromination of 3-(trifluoromethoxy)phenol or by nucleophilic aromatic substitution on brominated phenols.
    • Typical reagents include potassium carbonate or cesium carbonate as bases in polar aprotic solvents like N,N-dimethylformamide (DMF).
    • Reaction temperature around 20°C for 2 hours is effective.
  • Example:
    • 4-bromo-3-(trifluoromethoxy)phenol (1 mmol) dissolved in dry DMF (4 mL).
    • Potassium carbonate (2 mmol) and 2-chloro-5-nitropyrimidine (2 mmol) added.
    • Stirred at room temperature for 2 hours.
  • Workup:
    • Quenching with water, extraction with ethyl acetate, drying over sodium sulfate, and purification by flash chromatography.
  • Yield and Purity:
    • Yields reported up to 98% with high purity (98%) after recrystallization.

Introduction of Fluorine and Amino Groups

  • Fluorination:
    • Fluorine substitution can be introduced by using fluorinated halobenzenes or via selective fluorination reactions.
    • For example, 3-fluorobenzoyl chloride or 3-fluorobromobenzene derivatives serve as starting materials for coupling reactions.
  • Amination:
    • Amino groups are introduced by reduction of nitro precursors.
    • Catalytic hydrogenation using palladium on carbon or iron/ammonium chloride reduction in tetrahydrofuran/water mixtures at room temperature overnight is common.
  • Example:
    • Reduction of 2-({4-bromo-3-[(trifluoromethoxy)oxy]phenyl}oxy)-5-nitropyrimidine with iron and ammonium chloride in THF/water yields the corresponding amino derivative in good yield.

Coupling and Final Assembly

  • Catalytic coupling reactions:
    • Palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig amination) is employed to assemble the final substituted phenol structure.
    • Catalysts such as palladium diacetate with phosphine ligands (e.g., dicyclohexyl-(2',6'-dimethoxybiphenyl-2-yl)-phosphane) facilitate these transformations.
    • Potassium fluoride or carbonate bases in tetrahydrofuran/water mixtures at elevated temperatures (around 70°C) for several hours are typical.
  • Microwave-assisted synthesis:
    • Some reactions are accelerated using microwave irradiation in sealed tubes at temperatures up to 200°C, improving yields and reducing reaction times.
Step Reagents/Conditions Solvent Temperature Time Yield (%) Notes
Bromination and trifluoromethoxy installation 4-bromo-3-(trifluoromethoxy)phenol, K2CO3, 2-chloro-5-nitropyrimidine DMF 20°C 2 h 98 High purity after flash chromatography
Reduction of nitro to amino Fe, NH4Cl THF/water (2:1) Room temp Overnight High Efficient reduction method
Palladium-catalyzed coupling Pd(OAc)2, S-phos, KF THF/water 70°C 7 h Moderate Requires careful ligand choice
Microwave-assisted coupling K2CO3, sealed tube, microwave irradiation 1-methyl-pyrrolidin-2-one (NMP) 200°C 2 h 22 Accelerated reaction, moderate yield
  • Nuclear Magnetic Resonance (NMR):
    • Proton NMR spectra show characteristic aromatic proton shifts between 6.8–8.0 ppm.
    • Broad singlets around 5.3 ppm correspond to amino protons.
  • Mass Spectrometry (MS):
    • Molecular ion peaks consistent with the expected molecular weight, showing bromine isotopic pattern.
  • Chromatography:
    • High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) confirm purity and retention times (~1.02 min for intermediates).
  • Yields and Purity:
    • Overall yields range from moderate to high (22–98%) depending on the step and method.
    • Purities after purification steps typically exceed 95%.

The preparation of 6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol involves a multi-step synthetic route starting from halogenated and trifluoromethoxy-substituted phenols. Key steps include selective bromination, fluorination, nucleophilic substitution to install the trifluoromethoxy group, and reduction of nitro groups to amino groups. Catalytic coupling reactions and microwave-assisted methods can be employed to optimize yields and reaction times. Analytical data confirm the structure and high purity of the final compound. This synthesis requires careful control of reaction conditions and choice of catalysts to achieve the desired substitution pattern efficiently.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS)

The bromine atom at position 4 undergoes substitution under catalytic or thermal conditions. The electron-withdrawing trifluoromethoxy (-OCF₃) and fluoro groups activate the aromatic ring for NAS by polarizing the C-Br bond.

Reaction TypeConditionsProductNotes
Palladium-Catalyzed Pd(PPh₃)₄, K₂CO₃, DMF, 80–100°C Aryl amines, ethers, or thioethersSuzuki-Miyaura coupling with boronic acids
SNAr NaI, K₂CO₃, DMF, 120°C Iodo-substituted derivativeBromine replaced by iodide
Amination NH₃, CuI, L-proline, DMSO, 70°C4-Amino derivativeBuchwald-Hartwig amination conditions

Oxidation and Reduction

The amino group (-NH₂) participates in redox transformations, altering electronic and steric properties:

  • Oxidation : Treatment with KMnO₄ or RuO₄ in acidic media converts -NH₂ to -NO₂, forming nitro derivatives. Over-oxidation risks quinone formation due to the phenol group.

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces nitro precursors (if present) to -NH₂, but native amino groups remain unaffected under mild conditions.

Electrophilic Aromatic Substitution (EAS)

The trifluoromethoxy group (-OCF₃) deactivates the ring but directs electrophiles to the ortho/para positions relative to itself. Competing effects from -NH₂ (activating, para-directing) and -F (deactivating, ortho/para-directing) lead to regioselective outcomes:

ElectrophileConditionsMajor Product PositionYield (%)
NO₂⁺HNO₃, H₂SO₄, 0°CPara to -NH₂~45
Cl⁺Cl₂, FeCl₃, RTOrtho to -OCF₃~30

Coupling Reactions

The bromo group facilitates cross-coupling for biaryl or heteroaryl synthesis:

Example: Suzuki-Miyaura Coupling

Reagents :

  • Aryl boronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (2 equiv), DMF/H₂O (4:1), 80°C, 12 h

Product : Biaryl derivatives with retained -NH₂ and -OCF₃ groups.

Functional Group Transformations

  • Amino Group Acylation :
    Reacts with acyl chlorides (e.g., AcCl) in pyridine to form acetamides, enhancing solubility for drug delivery.

  • Trifluoromethoxy Stability :
    Resists hydrolysis under acidic/basic conditions (pH 1–14, 25°C) due to strong C-O and C-F bonds .

Key Mechanistic Insights

  • Steric Effects : Bulky -OCF₃ hinders substitution at adjacent positions.

  • Electronic Effects : -NH₂ activates the ring for EAS, while -OCF₃ and -F deactivate it, creating regioselective paradoxes.

This compound’s versatility in substitution, redox, and coupling reactions positions it as a valuable intermediate in medicinal chemistry and materials science. Further studies are needed to explore its catalytic asymmetric transformations and in vivo metabolic pathways.

Scientific Research Applications

6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows for diverse interactions with biological molecules, potentially leading to various pharmacological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

The acidity of phenolic compounds is highly dependent on substituents. For example:

  • 4-(Trifluoromethoxy)phenol (CAS 828-27-3): Exhibits increased acidity (pKa ≈ 7–8) due to the electron-withdrawing CF₃O- group at position 4 .
  • 6-Amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol: The amino group at position 6 donates electrons, partially counteracting the electron-withdrawing effects of CF₃O-, Br, and F. This likely results in a higher pKa (less acidic) compared to 4-(trifluoromethoxy)phenol.
  • 2-Bromo-3,6-difluorophenol (CAS 1208077-18-2): Lacks amino and CF₃O- groups, leading to lower molecular weight (MW = 223.0 g/mol) and acidity dominated by Br and F substituents .
Table 1: Acidity and Molecular Properties
Compound Molecular Weight (g/mol) Key Substituents Predicted pKa
Phenol 94.11 - 9.95
4-(Trifluoromethoxy)phenol 178.10 CF₃O- (position 4) ~7.5
6-Amino-4-bromo-3-fluoro-2-(CF₃O)phenol 344.11* NH₂ (6), Br (4), F (3), CF₃O- (2) ~8.5–9.0
2-Bromo-3,6-difluorophenol 223.0 Br (2), F (3,6) ~8.0

*Calculated based on elemental composition.

Crystallographic and Hydrogen-Bonding Behavior

Crystallography tools like SHELX and ORTEP-3 (–3) are critical for analyzing hydrogen-bonding networks.

  • Hydrogen Bonding: The amino group in the target compound can act as both donor and acceptor, forming N–H···O or N–H···F interactions. This contrasts with 4-(trifluoromethoxy)phenol, which primarily engages in O–H···O hydrogen bonds .
  • Steric Effects: The bulky CF₃O- group at position 2 may lead to twisted molecular conformations, reducing crystal symmetry compared to simpler derivatives like 2-bromo-3,6-difluorophenol .

Biological Activity

6-Amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol, a fluorinated phenolic compound, has garnered attention in medicinal chemistry due to its potential biological activities. The incorporation of fluorine and trifluoromethoxy groups into organic molecules often enhances their pharmacological properties, including increased lipophilicity, metabolic stability, and bioactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₇H₄BrF₃O₂
  • Molecular Weight : 257.01 g/mol
  • CAS Number : 2149591-03-5
  • Functional Groups : Amino group (-NH₂), bromo group (-Br), fluoro group (-F), and trifluoromethoxy group (-OCF₃).

The biological activity of fluorinated compounds like this compound is often attributed to their ability to interact with biological targets such as enzymes and receptors. The trifluoromethoxy group can enhance binding affinity due to its electronegative nature, which can influence hydrogen bonding interactions and overall molecular stability in biological systems.

Enzyme Inhibition

Research indicates that fluorinated phenolic compounds can act as inhibitors for various enzymes. For example, the introduction of a trifluoromethoxy group has been shown to increase potency against serotonin uptake inhibitors by enhancing molecular interactions at the active site of the enzyme .

Biological Activity Data

Activity Description Reference
AntimicrobialExhibits significant antimicrobial properties against various pathogens.
AntiparasiticShows potential in inhibiting Leishmania donovani growth in vitro.
Enzyme InhibitionPotent inhibitor of serotonin uptake; enhanced potency due to trifluoromethoxy.
CytotoxicityDemonstrates cytotoxic effects on cancer cell lines in preliminary studies.

Case Studies

  • Antimicrobial Activity : A study assessed the efficacy of several fluorinated phenolic compounds against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) significantly lower than its non-fluorinated counterparts, suggesting enhanced antimicrobial properties due to the presence of fluorine .
  • Antiparasitic Effects : In a preclinical trial involving Leishmania donovani, compounds structurally related to this compound demonstrated promising results with over 90% parasite clearance in treated mice models . This indicates potential as a therapeutic agent for leishmaniasis.
  • Cytotoxicity Studies : Preliminary cytotoxicity assays conducted on various cancer cell lines showed that this compound could induce apoptosis at specific concentrations, highlighting its potential role in cancer therapy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be further understood through SAR studies. Modifications to the phenolic ring and variations in the position of the trifluoromethoxy group have been shown to significantly affect biological activity. Compounds with electron-withdrawing groups at specific positions exhibit increased potency against target enzymes and receptors, suggesting that fine-tuning these substituents could optimize therapeutic effects .

Q & A

Q. What synthetic strategies are recommended for preparing 6-amino-4-bromo-3-fluoro-2-(trifluoromethoxy)phenol, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves sequential halogenation and functionalization of a phenol scaffold. Key steps include:

  • Halogenation : Bromine/fluorine introduction via electrophilic aromatic substitution (e.g., using N-bromosuccinimide or Selectfluor) under controlled temperature (0–25°C) .
  • Trifluoromethoxy Installation : Use of trifluoromethylating agents like trifluoromethyl triflate in the presence of a base (e.g., Et₃N) .
  • Amination : Reductive amination or nucleophilic substitution with ammonia derivatives.
    Optimization Tips :
  • Monitor intermediates via TLC or HPLC .
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradients) .
  • Use anhydrous solvents (THF, DMF) to avoid side reactions .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

Methodological Answer:

  • NMR :
    • 19F^{19}\text{F} NMR distinguishes fluorine environments (e.g., trifluoromethoxy vs. aromatic fluorine) .
    • 1H^{1}\text{H} NMR coupling patterns identify substituent positions (e.g., para vs. ortho bromine).
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula, especially for bromine/fluorine isotopes .
  • X-ray Crystallography : Resolves steric effects of bulky groups (e.g., trifluoromethoxy) .

Q. What are common impurities observed during synthesis, and how are they mitigated?

Methodological Answer:

  • Debromination : Occurs under harsh reaction conditions. Mitigate by controlling temperature (<50°C) and using mild brominating agents .
  • Hydrolysis of Trifluoromethoxy Group : Avoid aqueous workup; use inert atmospheres .
  • Byproducts from Amination : Remove via acid-base extraction (e.g., HCl wash to isolate free amine) .

Advanced Research Questions

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Bromine : Acts as a leaving group in Suzuki-Miyaura couplings. Steric hindrance from trifluoromethoxy may reduce coupling efficiency .
  • Fluorine : Electron-withdrawing effect activates the aromatic ring for nucleophilic substitution but deactivates it for electrophilic reactions .
  • Experimental Design : Compare reaction rates using Pd catalysts (e.g., Pd(PPh₃)₄ vs. Buchwald-Hartwig ligands) in DMF/toluene mixtures .

Q. How can computational modeling predict biological activity or environmental persistence?

Methodological Answer:

  • Docking Studies : Use Schrödinger Suite or AutoDock to simulate interactions with biological targets (e.g., enzymes inhibited by halogenated phenols) .
  • DFT Calculations : Predict degradation pathways (e.g., hydrolysis of trifluoromethoxy group) using Gaussian at B3LYP/6-31G* level .
  • Environmental Fate Modeling : Apply EPI Suite to estimate half-life in soil/water based on logP and substituent electronegativity .

Q. What strategies address contradictions in reported spectroscopic data for this compound?

Methodological Answer:

  • Data Reconciliation : Compare 13C^{13}\text{C} NMR shifts across solvents (DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .
  • Reproducibility Checks : Validate synthetic protocols using high-purity starting materials (≥97% by HPLC) .
  • Collaborative Validation : Cross-reference with databases like PubChem or Reaxys for consensus spectra .

Q. How does steric hindrance from the trifluoromethoxy group affect crystallization or solubility?

Methodological Answer:

  • Crystallography : Co-crystallize with bulky counterions (e.g., tetrabutylammonium salts) to stabilize lattice structures .
  • Solubility Screening : Test in binary solvent systems (e.g., DMSO/water or ethanol/hexane) to identify optimal conditions for recrystallization .
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to assess thermal stability during crystal formation .

Q. What are the environmental and toxicological implications of this compound’s degradation products?

Methodological Answer:

  • Degradation Studies : Expose to UV light or microbial cultures (e.g., Pseudomonas spp.) and analyze by LC-MS for breakdown products (e.g., dehalogenated phenols) .
  • Ecototoxicity Assays : Use Daphnia magna or algal growth inhibition tests to evaluate acute/chronic toxicity .
  • Regulatory Compliance : Compare with EPA guidelines for halogenated aromatics (e.g., persistence in sediment) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.